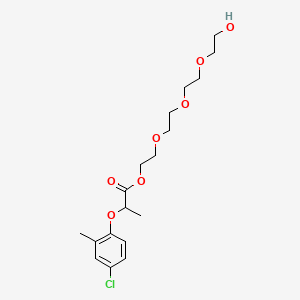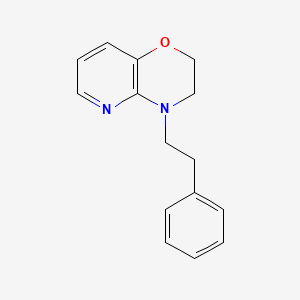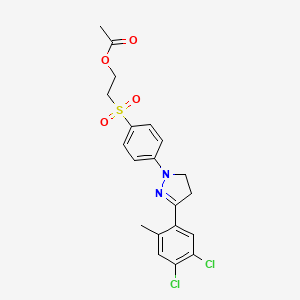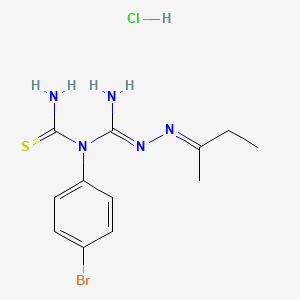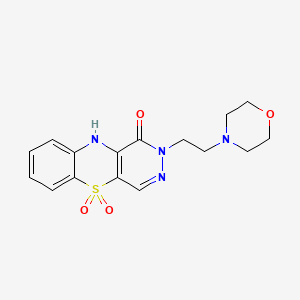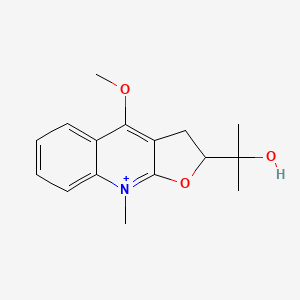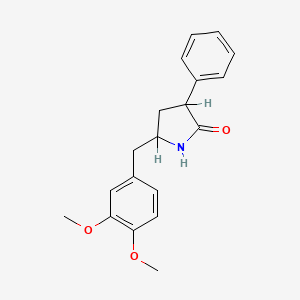
3-O-(N-Acetylneuraminyl)galactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylneuraminyl-(2-3)-galactose is a complex carbohydrate compound that plays a crucial role in various biological processes. It is a type of sialylated glycan, which means it contains sialic acid residues. These compounds are essential in cell-cell interactions, signaling, and immune responses. N-Acetylneuraminyl-(2-3)-galactose is particularly significant in the context of glycoproteins and glycolipids, where it contributes to the structural and functional diversity of these molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminyl-(2-3)-galactose typically involves enzymatic methods. One common approach is the use of sialyltransferases, which are enzymes that transfer sialic acid residues to specific acceptor molecules. For example, the enzyme α-N-acetylneuraminyl-2,3-beta-galactosyl-1,3-N-acetyl-galactosaminide 6-α-sialyltransferase can catalyze the transfer of N-acetylneuraminic acid to galactose residues under specific conditions .
Industrial Production Methods
Industrial production of N-Acetylneuraminyl-(2-3)-galactose often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes, which then catalyze the formation of the desired glycan. The product is subsequently purified using chromatographic techniques to achieve the required purity and yield.
化学反応の分析
Types of Reactions
N-Acetylneuraminyl-(2-3)-galactose can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can affect the glycosidic bonds, leading to changes in the structure and function of the glycan.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Acetylneuraminyl-(2-3)-galactose can lead to the formation of aldehyde or carboxylate derivatives, while reduction can yield alcohol derivatives.
科学的研究の応用
N-Acetylneuraminyl-(2-3)-galactose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation processes and the synthesis of complex carbohydrates.
Biology: The compound is crucial in studying cell-cell interactions, particularly in the immune system where sialylated glycans play a role in pathogen recognition and immune response modulation.
Medicine: N-Acetylneuraminyl-(2-3)-galactose is used in the development of therapeutic glycoproteins and vaccines. It is also studied for its role in cancer metastasis and viral infections.
作用機序
The mechanism of action of N-Acetylneuraminyl-(2-3)-galactose involves its interaction with specific receptors and proteins on the cell surface. The sialic acid residues in the compound can bind to sialic acid-binding immunoglobulin-type lectins (siglecs) and other receptors, modulating cell signaling pathways and immune responses. This interaction is crucial in processes like cell adhesion, migration, and pathogen recognition .
類似化合物との比較
Similar Compounds
N-Acetylneuraminyl-(2-6)-galactose: Another sialylated glycan with a different linkage, which affects its biological activity and interactions.
N-Acetylneuraminyl-(2-8)-galactose: This compound has a different sialic acid linkage, leading to distinct functional properties.
N-Acetylneuraminyl-(2-3)-glucose: Similar in structure but with glucose instead of galactose, resulting in different biological roles.
Uniqueness
N-Acetylneuraminyl-(2-3)-galactose is unique due to its specific linkage and the presence of both sialic acid and galactose residues. This combination allows it to participate in a wide range of biological processes, making it a versatile and valuable compound in research and industry .
特性
CAS番号 |
83563-61-5 |
|---|---|
分子式 |
C17H29NO14 |
分子量 |
471.4 g/mol |
IUPAC名 |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-6(22)18-11-7(23)2-17(16(29)30,32-15(11)13(28)9(25)4-20)31-14(10(26)5-21)12(27)8(24)3-19/h5,7-15,19-20,23-28H,2-4H2,1H3,(H,18,22)(H,29,30)/t7-,8+,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 |
InChIキー |
RYXGNICFFBWCJA-LRRROBGASA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(C(C=O)O)C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


